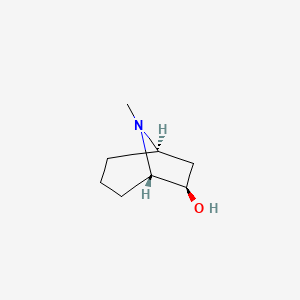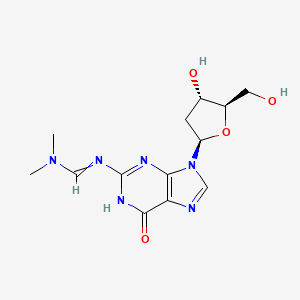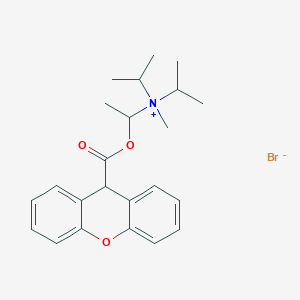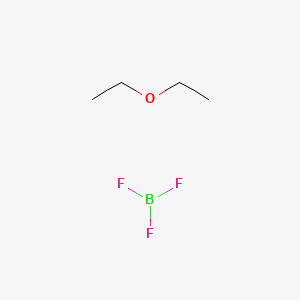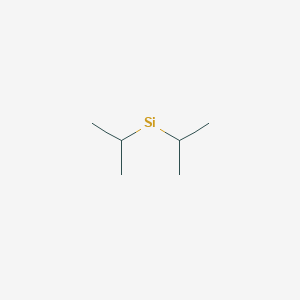
Diisopropylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisopropylsilane is an organosilicon compound with the molecular formula C₆H₁₆Si. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a reducing agent and is often utilized in organic synthesis and materials science.
作用机制
Diisopropylsilane is an organosilicon compound . It’s a colorless liquid with a density of 0.77g/cm³, a melting point of -104 °C, and a boiling point of 133 °C . It’s used as a chemical intermediate for organic synthesis reactions and in the synthesis of organosilicon compounds . It can also be used as a silicon modifier to enhance the physical properties of synthetic rubber, plastic, and paint . In the electronics industry, it’s used in material modification and coating preparation to provide protection and insulation properties .
生化分析
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of Diisopropylsilane at different dosages in animal models
准备方法
Synthetic Routes and Reaction Conditions: Diisopropylsilane can be synthesized through several methods. One common method involves the reaction of diisopropylchlorosilane with a reducing agent such as lithium aluminum hydride. Another method includes the reaction of this compound with hydrogen in the presence of a catalyst like tris(2,6-difluorophenyl)borane .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of diisopropylchlorosilane with hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature conditions to ensure a high yield of the product .
化学反应分析
Types of Reactions: Diisopropylsilane undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form diisopropylsilanol.
Reduction: It acts as a reducing agent in organic synthesis, reducing carbonyl compounds to alcohols.
Substitution: this compound can undergo substitution reactions with halogens to form diisopropylhalosilanes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine are used.
Major Products Formed:
Oxidation: Diisopropylsilanol
Reduction: Alcohols
Substitution: Diisopropylhalosilanes
科学研究应用
Diisopropylsilane has a wide range of applications in scientific research:
Biology: this compound is used in the synthesis of biologically active molecules and in the modification of biomolecules.
Medicine: It is utilized in the development of pharmaceuticals and in drug delivery systems.
相似化合物的比较
Triisopropylsilane: Another organosilicon compound used as a reducing agent and scavenger in peptide synthesis.
Diphenylsilane: Used in hydrosilylation reactions and as a reducing agent.
Triphenylsilane: Known for its use in radical reactions and as a reducing agent.
Uniqueness of Diisopropylsilane: this compound is unique due to its specific reactivity and the balance between steric hindrance and reactivity. Its ability to act as a mild reducing agent while being less sterically hindered compared to triisopropylsilane makes it particularly useful in certain synthetic applications .
属性
InChI |
InChI=1S/C6H14Si/c1-5(2)7-6(3)4/h5-6H,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUBEBJFHBANKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801312993 |
Source


|
| Record name | Bis(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-66-0 |
Source


|
| Record name | Bis(1-methylethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801312993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

